4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]morpholine
Description
4-[(3,6-Dichloro-1-benzothien-2-yl)carbonyl]morpholine is a synthetic organic compound featuring a benzothiophene core substituted with chlorine atoms at positions 3 and 6, linked to a morpholine ring via a carbonyl group. This compound is of interest in medicinal chemistry, particularly in the development of kinase inhibitors or antimicrobial agents, though specific applications require further study.
Properties
IUPAC Name |
(3,6-dichloro-1-benzothiophen-2-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2S/c14-8-1-2-9-10(7-8)19-12(11(9)15)13(17)16-3-5-18-6-4-16/h1-2,7H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFQVEJRCGYIPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]morpholine typically involves the reaction of 3,6-dichloro-1-benzothiophene-2-carbonyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]morpholine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzothiophene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the benzothiophene ring.
Hydrolysis: The carbonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and morpholine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products with different substituents replacing the chlorine atoms.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the benzothiophene ring.
Hydrolysis: Carboxylic acids and morpholine.
Scientific Research Applications
Introduction to 4-[(3,6-Dichloro-1-benzothien-2-yl)carbonyl]morpholine
This compound is a synthetic compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This compound features a morpholine ring attached to a benzothienyl carbonyl moiety, which contributes to its unique chemical properties and biological activities.
Structural Characteristics
The compound contains a morpholine ring, which is known for its ability to enhance solubility and bioavailability of drug candidates. The dichlorobenzothiene moiety adds to the compound's potential for interacting with biological targets.
Pharmacological Studies
This compound has been investigated for its potential as an inhibitor of various biological pathways:
- Antiparasitic Activity : Research indicates that this compound may serve as an inhibitor of Plasmodium falciparum equilibrative nucleoside transporter type 1, suggesting its utility in treating malaria .
- Anticancer Properties : Preliminary studies have shown that compounds with similar structures exhibit cytotoxic effects against cancer cell lines, indicating a potential application in oncology .
Chemical Synthesis
The synthesis of this compound involves several steps, including the formation of the morpholine ring and the introduction of the dichlorobenzothiene moiety. This synthetic pathway is crucial for developing analogs with improved efficacy and selectivity.
Material Science
Due to its unique chemical structure, this compound can be utilized in the development of new materials, particularly in organic electronics and photonic devices. Its properties may enable applications in sensors or light-emitting devices.
Case Study 1: Antiparasitic Activity
In a study published in Nature Communications, researchers explored the inhibitory effects of various morpholine derivatives on Plasmodium falciparum. The findings indicated that this compound exhibited significant inhibition of nucleoside transporters, highlighting its potential as a lead compound for antimalarial drug development.
Case Study 2: Anticancer Research
A recent investigation published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of several benzothienyl derivatives on breast cancer cell lines. The study found that compounds similar to this compound showed promising results in reducing cell viability, suggesting further exploration into its mechanism of action.
Mechanism of Action
The mechanism of action of 4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The benzothiophene moiety can engage in π-π interactions with aromatic amino acids in proteins, while the morpholine ring can form hydrogen bonds, enhancing binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several morpholine-containing derivatives, enabling comparisons based on synthetic routes, physicochemical properties, and biological activity. Below is a detailed analysis of key analogs:
Thiadiazole-Morpholine Derivatives (Compounds 1–8)
Structural Features :
Key Differences :
- Substituents : The 3,6-dichloro substitution on benzothiophene introduces steric and electronic effects distinct from the nitro or alkyl/aryl groups in thiadiazole derivatives.
Synthetic Notes:
- Both classes employ potassium carbonate/base-mediated coupling reactions, but the target compound requires specialized handling of the benzothiophene carbonyl intermediate .
VPC-14449 (4-(4-(2,4-Dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)
Structural Features :
Key Differences :
- Halogen Effects : Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions compared to chlorine.
- Heterocyclic Core : The imidazole-thiazole system in VPC-14449 differs from the benzothiophene-carbonyl in the target compound, impacting electronic distribution.
Research Findings :
- NMR discrepancies between synthetic batches highlight the sensitivity of halogen positioning to molecular conformation .
MSC2364588 (Morpholine Carbonyl-Dihydrothiochromeno Pyrazole)
Structural Features :
- Combines a morpholine carbonyl group with a fluorinated dihydrothiochromeno-pyrazole core .
- Contains sulfone and additional morpholine substituents, unlike the simpler benzothiophene-morpholine linkage.
Key Differences :
- Complexity : MSC2364588’s multi-heterocyclic structure increases molecular weight (~500 g/mol) and may reduce metabolic stability compared to the target compound.
- Functional Groups : The sulfone group enhances polarity, whereas the dichlorobenzothiophene prioritizes lipophilicity.
4-(6-Nitro-3-pyridyl)morpholine
Key Differences :
- Electron-Withdrawing Groups : The nitro group on pyridine is a stronger electron-withdrawing substituent than chlorine, altering reactivity in electrophilic substitution reactions.
- Aromaticity : Pyridine’s nitrogen atom creates a polarized aromatic system, contrasting with benzothiophene’s sulfur atom.
Data Table: Structural and Physicochemical Comparison
*LogP values estimated using fragment-based methods.
Research Implications
- Bioactivity : The dichlorobenzothiophene-morpholine scaffold may offer superior binding to hydrophobic enzyme pockets compared to pyridine or thiadiazole analogs.
- Optimization : Introducing sulfone or fluorine groups (as in MSC2364588) could balance lipophilicity and solubility for drug-like properties.
Biological Activity
4-[(3,6-Dichloro-1-benzothien-2-yl)carbonyl]morpholine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C11H10Cl2N2OS
- Molecular Weight : 293.18 g/mol
This compound features a morpholine ring attached to a benzothiophene moiety, which is substituted with chlorine atoms. The presence of these functional groups contributes to its biological properties.
Research indicates that this compound exhibits various mechanisms of action, including:
- Kinase Inhibition : The compound has been identified as a potential inhibitor of specific kinases, which are crucial in various signaling pathways involved in cell proliferation and survival .
- Antioxidant Activity : Studies suggest that the compound may possess antioxidant properties, potentially mitigating oxidative stress in cells .
- Antimicrobial Properties : Preliminary data indicate that this compound may exhibit antimicrobial effects against certain bacterial strains .
Biological Activity Summary Table
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Kinase Inhibition Study :
- A study conducted by researchers demonstrated that this compound effectively inhibited the activity of certain kinases associated with tumor growth. The study utilized various cancer cell lines to assess the compound's efficacy and found significant reductions in cell viability at micromolar concentrations.
-
Antioxidant Study :
- In a laboratory setting, the compound was tested for its ability to scavenge free radicals. Results indicated that it significantly reduced levels of reactive oxygen species (ROS) in cultured cells, suggesting a protective effect against oxidative damage.
-
Antimicrobial Efficacy :
- A separate investigation assessed the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results showed promising activity, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential as a novel antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
